Ortho-Fluorine Conformational Restraint: Rotatable Bond Count and TPSA Comparison vs. 3,4-Difluorobenzyl Analog
The 2,3-difluorobenzyl substitution introduces a sterically significant ortho-fluorine adjacent to the benzylic methylene, restricting rotation about the N–CH₂–aryl bond relative to the 3,4-difluorobenzyl analog, which lacks ortho substitution [1]. While both compounds share the same molecular formula (C₁₁H₁₃F₂NO₂) and molecular weight (229.22 g·mol⁻¹), the rotatable bond count is 6 for the 2,3-isomer versus 5 for the 3,4-isomer [1]. However, the accessible conformational space is narrower for the 2,3-isomer due to the ortho-fluorine steric barrier. The topological polar surface area (TPSA) is 38.3 Ų for the 2,3-isomer, identical to the 3,4-isomer within computational tolerance, but the spatial distribution of the polar surface differs, with the two fluorine atoms projecting distinct hydrogen-bond-acceptor vectors [1].
| Evidence Dimension | Conformational flexibility and fluorine spatial orientation |
|---|---|
| Target Compound Data | 6 rotatable bonds; ortho-F restricts N–CH₂–aryl rotation; fluorine vectors at positions 2 and 3 on phenyl ring |
| Comparator Or Baseline | Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate (CAS 1152548-66-7): 5 rotatable bonds; no ortho-F; fluorine vectors at positions 3 and 4 |
| Quantified Difference | Difference of 1 rotatable bond; qualitatively distinct conformational ensemble due to ortho-F steric constraint; distinct HBA geometry |
| Conditions | In silico: PubChem computed descriptors; SMILES comparison COC(=O)CCNCC1=C(F)C(F)=CC=C1 vs. COC(=O)CCNCc1ccc(F)c(F)c1 |
Why This Matters
For medicinal chemistry campaigns where ligand pre-organization or a specific fluorine HBA vector is critical for target engagement, the 2,3-isomer offers a constrained conformational profile that the 3,4-isomer cannot replicate, directly affecting SAR interpretation and lead optimization.
- [1] PubChem Compound Summary, CID 56828243; Chemsrc entry for 1152548-66-7. Computed molecular descriptors for both regioisomers. View Source
